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Abstract
Koumidine is a naturally occurring monoterpenoid indole alkaloid isolated from plants of the

genus Gelsemium, notably Gelsemium elegans. As a member of the sarpagine class of

alkaloids, it possesses a complex, caged, polycyclic structure that has intrigued synthetic

chemists and pharmacologists alike. This document provides a comprehensive technical

overview of the chemical structure of Koumidine, including its physicochemical properties,

spectroscopic data, and detailed experimental protocols for its isolation and total synthesis. It is

intended to serve as a core reference for researchers engaged in natural product chemistry,

medicinal chemistry, and drug development.

Chemical Structure and Identification
Koumidine is characterized by a rigid pentacyclic framework. Structurally, it belongs to the

sarpagine-type alkaloids, which feature an exocyclic (Z)-ethylidene side chain and a cage-like

scaffold composed of an indole-fused azabicyclo[3.3.1]nonane and an azabicyclo[2.2.2]octane

substructure.[1][2]

The definitive chemical identity of Koumidine is established by the following identifiers:
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Identifier Value

IUPAC Name

[(1S,12S,13S,14S,15Z)-15-ethylidene-3,17-

diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca

-2(10),4,6,8-tetraen-13-yl]methanol

Molecular Formula C₁₉H₂₂N₂O

SMILES
C/C=C/1\CN2[C@H]3C[C@H]1--INVALID-LINK-

-CO

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-

12-5-3-4-6-16(12)20-19(14)18(21)7-

13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-

10H2,1H3/b11-2+/t13-,15+,17+,18+/m1/s1

InChIKey VXTDUGOBAOLMED-CPEJFPLXSA-N

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of Koumidine is

presented below. While comprehensive ¹H and ¹³C NMR data tables are not readily available in

the public literature, LC-MS data has been reported.

Table 2.1: Physicochemical Properties of Koumidine

Property Value Source

Molecular Weight 294.4 g/mol PubChem CID: 44584550

Exact Mass 294.173213330 Da PubChem CID: 44584550

Topological Polar Surface Area 39.3 Å² PubChem CID: 44584550

logP (Predicted) 2.1 PubChem CID: 44584550

| Natural Source | Gelsemium elegans, Gelsemium sempervirens | PubChem CID: 44584550 |

Table 2.2: LC-MS Data for Koumidine
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Parameter Value

Instrumentation
Waters Acquity UPLC System; Waters
Xevo G2 Q-Tof

Ionization Mode ESI Positive

Precursor m/z 295.1804898

Precursor Adduct [M+H]⁺

Retention Time 3.575733 min

Column Acquity BEH C18 (1.7 µm, 2.1 mm x 100 mm)

Collision Energy 6V

Data sourced from PubChem CID: 44584550

Experimental Protocols
Isolation from Gelsemium elegans
Koumidine is a constituent of the plant Gelsemium elegans. While a specific protocol for the

preparative isolation of Koumidine is not widely published, a representative methodology can

be constructed based on established procedures for the separation of alkaloids from this

genus.[3]

Protocol Outline: Alkaloid Extraction and Isolation

Drying and Pulverization: Air-dry the plant material (e.g., leaves and stems of G. elegans)

and grind into a fine powder.

Acidic Extraction: Macerate the powdered material with an acidic aqueous solution (e.g.,

0.5% HCl) to protonate and solubilize the alkaloids. This is typically performed over 24-48

hours with agitation.

Filtration and Basification: Filter the acidic extract to remove solid plant material. Basify the

filtrate to a pH of 9-10 with a base (e.g., NH₄OH) to deprotonate the alkaloids, causing them

to precipitate or become extractable into an organic solvent.
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Solvent Partitioning: Perform a liquid-liquid extraction of the basified aqueous solution with

an immiscible organic solvent, such as dichloromethane (CH₂Cl₂) or a chloroform-methanol

mixture. The alkaloids will partition into the organic layer.

Crude Extract Preparation: Combine the organic layers and evaporate the solvent under

reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification: Subject the crude extract to a series of chromatographic

separations.

Column Chromatography: Initially, use silica gel or alumina column chromatography with a

gradient elution system (e.g., cyclohexane-acetone, dichloromethane-methanol) to

fractionate the crude extract.

Preparative HPLC: Further purify the fractions containing Koumidine using preparative

High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable

mobile phase (e.g., acetonitrile-water with a modifier like formic acid or TFA) to yield pure

Koumidine.
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Caption: Workflow for the Isolation of Koumidine.
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Total Synthesis
The complex architecture of Koumidine has made it a challenging target for total synthesis.

The strategy developed by the group of Tanja Gaich represents a modern approach to the

sarpagine alkaloid family, including Koumidine.[2][4][5]

Protocol Outline: Gaich Group's Synthetic Strategy (2019) This synthesis is noted for its gram-

scale production capability and its use of a key [5+2] cycloaddition reaction.[2][4]

[5+2] Cycloaddition: The synthesis commences with a highly diastereoselective 1,3-dipolar

cycloaddition between a trans-2-methylene-1,3-dithiolane 1,3-dioxide and a 3-

oxidopyridinium species. This key step constructs the tropane scaffold, which forms the core

of the azabicyclic system.

Intermediate Elaboration: The resulting cycloadduct undergoes a series of transformations to

introduce the necessary functional groups and stereocenters. This involves steps such as

reduction, protection, and functional group interconversions.

Enol-Oxonium Cyclisation: A late-stage enol-oxonium cyclisation is employed to construct

the final hexacyclic cage framework of the sarpagine skeleton.

Fischer Indole Synthesis: The indole moiety is introduced in a final step via a Fischer indole

synthesis using the appropriate phenylhydrazine precursor to complete the total synthesis of

Koumidine.[5]
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Caption: Key Stages in the Total Synthesis of Koumidine.
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Biological Context and Signaling Pathways
Koumidine belongs to the broader class of Gelsemium monoterpenoid indole alkaloids, which

are known to exhibit a wide range of significant pharmacological activities, including analgesic,

anti-tumor, anxiolytic, immunosuppressive, and anti-inflammatory effects.[1][2] While specific

signaling pathways for Koumidine are not extensively detailed, research on related alkaloids

like koumine and gelsemine suggests that members of this family can modulate key cellular

pathways. For instance, some Gelsemium alkaloids are known to be modulators of glycine

receptors (GlyRs) and may interact with pathways such as the Akt/mTOR and Wnt/β-catenin

signaling cascades.[6] The potent bioactivity of this class of compounds underscores the

importance of Koumidine as a subject for further investigation in drug discovery.
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Caption: Classification and Bioactivities of Gelsemium Alkaloids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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